Product packaging for Octahydro-1H-pyrrolo[3,2-B]pyridine(Cat. No.:CAS No. 1393546-65-0)

Octahydro-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B3321877
CAS No.: 1393546-65-0
M. Wt: 126.20
InChI Key: IJVGODUTGYOVKR-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[3,2-b]pyridine (CAS 1393546-65-0) is a diazabicyclic organic compound with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol. It serves as a valuable synthetic intermediate and molecular scaffold in medicinal chemistry and drug discovery research . Compounds featuring the octahydropyrrolopyridine structure are of significant research interest due to their presence in pharmacologically active molecules. This specific scaffold is recognized for its potential to enhance the stability and biological activity of drug candidates . For instance, the closely related isomer, octahydro-1H-pyrrolo[3,4-b]pyridine, is a key structural component in the broad-spectrum antibiotic agent Moxifloxacin, where it contributes to the molecule's stability and reduces phototoxicity compared to other analogues . Research into this class of diazabicyclic compounds suggests wide-ranging applications, including the development of chemokine receptor antagonists and inhibitors of enzymes like dipeptidyl peptidase IV . As a supplier, we provide this compound to support advanced chemical synthesis and biological screening efforts. Researchers can utilize this building block to create novel derivatives for evaluating antioxidant, antimicrobial, and other biological activities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B3321877 Octahydro-1H-pyrrolo[3,2-B]pyridine CAS No. 1393546-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-7(8-4-1)3-5-9-6/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVGODUTGYOVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for Octahydro 1h Pyrrolo 3,2 B Pyridine and Its Derivatives

Retrosynthetic Approaches to the Octahydro-1H-pyrrolo[3,2-b]pyridine Core

A retrosynthetic analysis of the this compound core reveals several potential disconnection strategies. The most straightforward approaches involve the disconnection of the pyrrolidine (B122466) ring from the piperidine (B6355638) ring. One common strategy involves the disconnection of the C-N and C-C bonds of the pyrrolidine ring, leading back to a substituted piperidine precursor. This approach often utilizes a piperidine derivative with functional groups at the 2 and 3 positions, which can be elaborated to form the fused pyrrolidine ring.

Another viable retrosynthetic pathway involves the initial disconnection of the pyridine (B92270) ring's saturation, leading to an aromatic 1H-pyrrolo[3,2-b]pyridine precursor. This aromatic intermediate can then be disconnected at the pyrrole (B145914) ring, suggesting a starting material based on a 2,3-disubstituted pyridine. This latter approach is particularly attractive due to the commercial availability of a wide range of substituted pyridines.

Classical and Contemporary Total Synthesis Routes

The total synthesis of octahydropyrrolopyridine scaffolds can be achieved through both classical multi-step sequences and more novel cyclization strategies.

Multi-step Sequences from Readily Available Precursors (e.g., Dipicolinic Acid Derivatives)

A well-established route to the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine begins with pyridine-2,3-dicarboxylic acid, a regioisomer of dipicolinic acid. google.com This methodology involves a sequence of dehydration, cyclization, and hydrogenation steps.

The initial step typically involves the reaction of pyridine-2,3-dicarboxylic acid anhydride (B1165640) with an amine, such as benzylamine, to form the corresponding N-substituted imide. google.com This reaction is a dehydration and cyclization process that efficiently constructs the pyrrolo[3,4-b]pyridine-5,7-dione skeleton. The choice of the N-substituent is critical as it can serve as a protecting group that is removed later in the synthesis.

Reactant 1Reactant 2ProductConditions
Pyridine-2,3-dicarboxylic acid anhydrideBenzylamineN-benzyl-pyrrolo[3,4-b]pyridine-5,7-dioneInert solvent (e.g., toluene), elevated temperature

This table illustrates a representative dehydration and cyclization reaction to form a key intermediate.

Following the formation of the fused aromatic dione, the subsequent key transformation is the saturation of the pyridine ring via catalytic hydrogenation. google.com This step is crucial for establishing the piperidine portion of the bicyclic system. Various catalysts can be employed for this transformation, with palladium on carbon (Pd/C) being a common choice. The reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and stereoselectivity. google.com For instance, hydrogenation of the N-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione can be carried out using a Pd/C catalyst at elevated temperature and pressure to yield the corresponding 6-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione. google.com

SubstrateCatalystConditionsProduct
N-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione10% Pd/CToluene, 60°C, 10 bar H₂6-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione

This table presents typical conditions for the catalytic hydrogenation of the pyridine ring in a fused system.

Subsequent reduction of the amide groups in the resulting saturated dione, for example with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords the 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine. google.com The final debenzylation step, often achieved through another catalytic hydrogenation, yields the desired octahydro-1H-pyrrolo[3,4-b]pyridine. google.com

Novel Cyclization Strategies

More recent synthetic efforts have focused on developing novel cyclization strategies that can construct the fused pyrrolidine ring in a more convergent and efficient manner.

One innovative approach involves the intramolecular cyclization of a precursor containing a cyano group to directly form the pyrrolidine ring. While a specific example for the direct synthesis of this compound via this method is not extensively reported, the general principle has been demonstrated in the synthesis of other pyrrolidine-containing heterocycles. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can yield an α-cyano pyrrolidine. nih.gov

A hypothetical application of this strategy to the synthesis of this compound could involve a 2-amino-3-(cyanomethyl)piperidine derivative. Intramolecular cyclization of such a precursor, potentially mediated by a transition metal catalyst, could directly afford the this compound core. This approach offers the potential for a more atom-economical and step-efficient synthesis compared to the classical multi-step routes. Further research is required to realize this specific transformation.

Cascade Reaction Sequences for Polycyclic Construction

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex polycyclic structures from simple starting materials in a single operation. These reactions minimize the number of synthetic steps, reduce waste, and can lead to the rapid construction of molecular complexity.

One notable example involves a one-step synthesis to produce octahydro-1H-pyrrolo[3,2-c]pyridine derivatives, an isomer of the target compound. This process starts with N-benzyl-4-oxo-piperidine-3-carboxylic acid ethyl ester. The reaction proceeds through an initial alkylation with a haloacetonitrile in the presence of a base. The resulting intermediate then undergoes a Raney nickel-catalyzed hydro-reduction, cyclization, and reductive amination in a single step to yield the final octahydropyrrolopyridine structure. google.com This method highlights the power of cascade reactions to efficiently build the fused pyrrolidine ring onto a pre-existing piperidine core. google.com

Another relevant cascade approach has been utilized in the synthesis of spiro-dipyrroloquinolines. In this copper-catalyzed tandem reaction, 1,4-aminoalkynes undergo a sequence of transformations to build the complex heterocyclic system. acs.org The reaction conditions, particularly temperature, can be tuned to selectively produce different products. acs.org While not a direct synthesis of this compound, this strategy demonstrates the potential for cascade reactions involving aminoalkynes to construct related fused nitrogen-containing heterocycles.

Palladium-Catalyzed Synthetic Transformations for this compound Precursors

Palladium catalysis is a versatile tool in organic synthesis, enabling a wide range of transformations, including cross-coupling reactions and C-H activation/functionalization. These methods are valuable for the synthesis of the precursors needed to construct the this compound skeleton.

The synthesis of substituted pyridines, which are key precursors for the pyrrolopyridine system, can be achieved through palladium-catalyzed C-H activation. One such method involves the reaction of α,β-unsaturated oxime ethers with alkenes. nih.gov A cationic palladium(II) catalyst, in the presence of a sterically hindered pyridine ligand, promotes the C-H alkenylation of the oxime, which is followed by an aza-6π-electrocyclization to form the pyridine ring with high regioselectivity. nih.gov

Another strategy for building fused heterocyclic systems is through intramolecular C-H arylation. This has been demonstrated in the synthesis of fused nitrogen-containing heterocycles from pyridine derivatives. A palladium acetate (B1210297) catalyst, in combination with a suitable phosphine (B1218219) ligand, can effect the cyclization of a pyridine amide bearing a bromoaryl group to form a new fused ring. researchgate.net These types of reactions provide a powerful means to construct the complex ring systems that can be further elaborated to form this compound.

Solvent and Temperature Effects on Reaction Outcomes and Selectivity

The choice of solvent and the reaction temperature are critical parameters in the synthesis of this compound and its derivatives, profoundly influencing reaction rates, yields, and, most importantly, stereoselectivity. The intricate interplay of these factors can dictate the conformational outcome of the final product and may lead to different structural isomers.

Detailed Research Findings

Research into the synthesis of related fused pyrrolidine-pyridine systems, such as dipyrroloquinolines, provides significant insights into how temperature and solvent can control reaction pathways. A notable example is the copper-catalyzed tandem intramolecular hydroamination/Povar-type reaction of 1,4-aminoalkynes. acs.orgacs.org In this reaction, temperature adjustments are a key strategy for selectively obtaining different products. acs.orgacs.org

For instance, at a moderate temperature of 50°C in methanol (B129727), the reaction of a terminal 1,4-aminoalkyne with a copper catalyst predominantly yields a spiro-dipyrroloquinoline. acs.org However, elevating the temperature to 110°C or 135°C shifts the reaction pathway to favor the formation of a monopyrroloquinoline. acs.orgacs.org This temperature-dependent selectivity highlights the thermodynamic and kinetic control that can be exerted over the reaction. At lower temperatures, the kinetically favored spiro product is formed, while at higher temperatures, the reaction has enough energy to overcome a higher activation barrier, possibly through a retro-Povar reaction followed by a different cyclization, leading to the thermodynamically more stable monopyrroloquinoline. acs.org

The effect of temperature on reaction yield is also significant. In the synthesis of spiro-dipyrroloquinolines, an optimal temperature is often observed. For one particular substrate, the yield was found to be 64% at 40°C, which increased to 71% at 50°C. acs.orgacs.org However, a further increase to 80°C led to a sharp decrease in the yield of the spiro product to 24%, as the formation of the alternative monopyrroloquinoline product began to dominate. acs.orgacs.org

The solvent choice also plays a crucial role, impacting the solubility of reactants and catalysts, and influencing the stability of transition states. In the copper-catalyzed reaction, various solvents have been investigated. While methanol was found to be effective, other solvents like dichloroethane have been used to optimize yields for specific substrates. acs.orgacs.org For some substrates, switching to dichloroethane and increasing the temperature to 75°C resulted in a significant improvement in the yield of the desired spiro product. acs.orgacs.org

The following data tables, derived from studies on closely related systems, illustrate these effects.

Interactive Data Table: Effect of Temperature on Product Yield

EntrySubstrateTemperature (°C)ProductYield (%)Reference
11,4-aminoalkyne40Spiro-dipyrroloquinoline64 acs.org, acs.org
21,4-aminoalkyne50Spiro-dipyrroloquinoline71 acs.org, acs.org
31,4-aminoalkyne80Spiro-dipyrroloquinoline24 acs.org, acs.org
41,4-aminoalkyne110Monopyrroloquinoline76 acs.org

Interactive Data Table: Effect of Solvent on Product Yield

EntrySubstrateSolventTemperature (°C)ProductYield (%)Reference
1Substituted 1,4-aminoalkyneMethanol50Spiro-dipyrroloquinolineLow acs.org, acs.org
2Substituted 1,4-aminoalkyneDichloroethane75Spiro-dipyrroloquinoline75 acs.org, acs.org
3Another substituted 1,4-aminoalkyneDichloroethane75Spiro-dipyrroloquinoline52 acs.org, acs.org
4A third substituted 1,4-aminoalkyneDichloroethane75Spiro-dipyrroloquinoline69 acs.org, acs.org

These findings underscore the necessity of careful optimization of both solvent and temperature to achieve the desired outcome in the synthesis of complex heterocyclic structures like this compound and its analogues. The principles of kinetic versus thermodynamic control are clearly demonstrated, providing a powerful tool for synthetic chemists to steer reactions towards the desired isomers with high selectivity and yield.

Derivatization and Functionalization of the Octahydro 1h Pyrrolo 3,2 B Pyridine Scaffold

N-Protection and Deprotection Strategies

Given the presence of two secondary amine functionalities within the octahydro-1H-pyrrolo[3,2-b]pyridine scaffold, selective protection and deprotection are crucial steps in its synthetic manipulation. The most common protecting group employed for this purpose is the tert-butoxycarbonyl (Boc) group. wikipedia.org

The Boc group is typically introduced by reacting the parent scaffold with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. wikipedia.org This reaction is generally high-yielding and results in the formation of a carbamate, which is stable under a variety of reaction conditions. The protection serves to deactivate the nitrogen, preventing it from participating in undesired side reactions during subsequent functionalization steps.

Deprotection of the Boc group is readily achieved under acidic conditions. wikipedia.org A common method involves treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727). wikipedia.org The choice of deprotection conditions can be critical, especially when other acid-labile protecting groups are present in the molecule. In some cases, to avoid harsh acidic conditions that might affect other parts of the molecule, alternative deprotection methods can be employed. wikipedia.org

Another protecting group that has been utilized, although less commonly than Boc, is the trimethylsilylethoxymethyl (SEM) group. However, the deprotection of the SEM group can be challenging, sometimes leading to the formation of unexpected side products due to the release of formaldehyde. nih.gov

Alkylation and Acylation Reactions on Nitrogen Centers

With one or both nitrogen atoms of the this compound scaffold protected, the remaining free nitrogen can be subjected to various alkylation and acylation reactions to introduce diverse substituents. These reactions are fundamental in exploring the structure-activity relationships of derivatives.

Alkylation Reactions: N-alkylation introduces alkyl groups onto the nitrogen atom. This is typically achieved by reacting the N-protected scaffold with an alkyl halide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom acts as the nucleophile. The choice of the alkylating agent and reaction conditions can be varied to introduce a wide range of alkyl chains, including those with additional functional groups.

Acylation Reactions: N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide linkage. This is commonly carried out using acyl chlorides or acid anhydrides in the presence of a base. Friedel-Crafts acylation is a related reaction that can be used to introduce acyl groups to aromatic rings, though in this context, direct acylation of the nitrogen is more common. youtube.commasterorganicchemistry.com The resulting amides are generally stable and can significantly influence the biological activity of the final compound.

The following table summarizes typical conditions for these reactions:

Reaction TypeReagentsBaseSolvent
N-Alkylation Alkyl halide (e.g., R-Br, R-I)K₂CO₃, NaH, etc.DMF, CH₃CN, etc.
N-Acylation Acyl chloride (RCOCl)Et₃N, Pyridine (B92270)DCM, THF, etc.

Introduction of Carboxyl and Ester Functionalities

The introduction of carboxyl and ester groups onto the this compound scaffold can be achieved through several synthetic strategies. These functional groups can serve as handles for further derivatization or can directly contribute to the biological activity of the molecule.

One common approach involves the use of a starting material that already contains a carboxylic acid or ester group. For instance, derivatives of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid or 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can be synthesized and then the pyrrole (B145914) and pyridine rings can be subsequently reduced to form the octahydro scaffold. uni.lusigmaaldrich.com

Alternatively, a carboxyl group can be introduced by reacting a suitable precursor with a carboxylating agent. For example, an organometallic derivative of the protected scaffold can be reacted with carbon dioxide.

Ester functionalities are often introduced by direct esterification of a corresponding carboxylic acid derivative or by using an alkylating agent that contains an ester group. For example, reacting the N-protected scaffold with an alkyl halide bearing an ester moiety (e.g., ethyl bromoacetate) in the presence of a base will introduce an ester-containing side chain.

The following table provides examples of pyrrolopyridine carboxylic acids that can serve as precursors:

Compound NameMolecular Formula
1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acidC₈H₆N₂O₂
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acidC₈H₆N₂O₂
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acidC₉H₈N₂O₂

Formation of Iminobridge Structures on Derivatives

While direct formation of iminobridge structures (Schiff bases) on the this compound scaffold itself is not a common derivatization strategy, the underlying pyrrolopyridine core can be involved in reactions that lead to related structures. For example, in the synthesis of more complex heterocyclic systems, the pyrrole ring can participate in cycloaddition reactions.

More relevant to the functionalization of derivatives, if a substituent introduced onto the scaffold contains a primary amine, this amine can then be reacted with an aldehyde or ketone to form an imine (Schiff base). This imine can then be reduced to a secondary amine, providing a versatile method for introducing a wide range of substituents.

Regioselective Functionalization of the Bicyclic System

Achieving regioselective functionalization of the this compound bicyclic system is a key challenge in the synthesis of its derivatives. The two nitrogen atoms and the various carbon positions on the rings offer multiple sites for reaction.

One of the primary strategies for achieving regioselectivity is through the use of protecting groups, as discussed in section 3.1. By selectively protecting one of the nitrogen atoms, reactions can be directed to the other, unprotected nitrogen.

Another powerful strategy involves the use of directed metalation. rsc.org In this approach, a directing group on the scaffold (often the protecting group itself) directs a strong base to deprotonate a specific, adjacent carbon atom. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent at that specific position.

Furthermore, the inherent reactivity of the pyrrolopyridine system can be exploited. For instance, in the aromatic precursor, electrophilic aromatic substitution reactions can be used to introduce substituents at specific positions on the pyridine or pyrrole ring before the reduction to the octahydro scaffold. The position of these substituents is governed by the directing effects of the nitrogen atoms and any existing substituents. For example, functionalization of 1H-pyrrolo[2,3-b]pyridine can be achieved at the 6-position via a Reissert-Henze type reaction. researchgate.net

Stereochemical Considerations and Control in Octahydro 1h Pyrrolo 3,2 B Pyridine Chemistry

Absolute and Relative Stereochemistry of Fused Pyrrolopyridine Systems

The stereochemistry of the octahydro-1H-pyrrolo[3,2-b]pyridine system is defined by both the absolute configuration at each chiral center and the relative orientation of the two fused rings.

Absolute Configuration: The absolute spatial arrangement of substituents at the two bridgehead chiral carbons is described using the Cahn-Ingold-Prelog (CIP) priority rules. fiveable.meyoutube.comnumberanalytics.com Each chiral center is assigned a descriptor, either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left), based on the priority of the four groups attached to it. Priority is determined by the atomic number of the atoms directly bonded to the chiral center, with higher atomic numbers receiving higher priority. vanderbilt.eduaklectures.com For the this compound skeleton, this results in four possible stereoisomers based on the absolute configurations at the two bridgehead carbons: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) isomers are a pair of enantiomers, as are the (R,S) and (S,R) isomers. The determination of the absolute configuration of a specific isomer is a crucial step and can be accomplished using methods such as X-ray crystallography, vibrational circular dichroism (VCD), or chemical correlation to a compound of known stereochemistry. nih.govpurechemistry.orgresearchgate.net

Relative Stereochemistry: Relative stereochemistry in fused ring systems describes the orientation of the substituents at the bridgehead positions relative to each other, which in turn defines how the rings are fused. rsc.org This is designated as cis or trans. youtube.com

Cis-fused isomers: In the cis configuration, the hydrogen atoms (or other substituents) at the bridgehead carbons are on the same side of the molecule. This results in a bent, more flexible ring system.

Trans-fused isomers: In the trans configuration, the bridgehead substituents are on opposite sides of the molecule. This leads to a more linear, rigid, and often more stable conformation. youtube.comlibretexts.org

Methodologies for Achieving High Enantiomeric and Diastereomeric Excess

The synthesis of single stereoisomers of this compound derivatives with high purity is essential for their application in fields such as medicinal chemistry. Several advanced methodologies are employed to control the stereochemical outcome of reactions, yielding high enantiomeric excess (ee) and diastereomeric excess (de).

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. nih.gov For example, in the synthesis of the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate for some pharmaceuticals, enzymatic hydrolysis is a critical step. google.com A lipase (B570770), such as lipase B from Candida antarctica (CALB), can selectively hydrolyze one enantiomer of a racemic diester precursor, allowing for the separation of the desired unreacted enantiomer with very high optical purity, often exceeding 99% ee. google.comgoogle.com This chemo-enzymatic approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity. whiterose.ac.uknih.govresearchgate.net

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Auxiliaries derived from natural products like amino acids (e.g., proline), terpenes, or carbohydrates are common. nih.govspringerprofessional.de For instance, proline has been used as a chiral auxiliary in the asymmetric synthesis of polypyridyl complexes. nih.gov Evans oxazolidinones are another widely used class of auxiliaries, particularly effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgspringerprofessional.de The rigid structure of the auxiliary provides a sterically hindered environment that forces the incoming reagent to attack from a specific face, leading to the preferential formation of one diastereomer.

Diastereoselective Tandem Reactions: Certain reaction cascades, often catalyzed by transition metals, can generate multiple stereocenters with high diastereoselectivity in a single step. For example, copper-catalyzed tandem cyclization reactions of acyclic aminoalkynes have been developed to produce complex fused N-heterocycles like spiro- and octahydro-dipyrroloquinolines with excellent regio- and diastereoselectivity. acs.orgacs.org The stereochemical outcome is confirmed through X-ray crystallography of the products.

Table 1: Methodologies for Stereoselective Synthesis

Methodology Description Key Features & Advantages Example Application Area
Enzymatic Kinetic Resolution Use of a stereoselective enzyme (e.g., lipase) to selectively react with one enantiomer in a racemic mixture. nih.gov High enantioselectivity (>99% ee achievable); mild reaction conditions. google.com Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. google.comgoogle.com
Chiral Auxiliaries A recoverable chiral group temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org Predictable and high levels of diastereoselectivity; applicable to a wide range of reactions (alkylations, aldol reactions). wikipedia.orgspringerprofessional.de Asymmetric synthesis of complex natural products and pharmaceuticals. nih.gov
Diastereoselective Tandem Reactions Multi-step reactions in one pot where the stereochemistry of one step influences the next, often metal-catalyzed. High efficiency (multiple bonds and stereocenters formed in one operation); excellent control of relative stereochemistry. Synthesis of complex polycyclic alkaloids. acs.org

Conformational Preferences and Stereochemical Stability of the this compound Ring System

The three-dimensional shape and stability of the this compound scaffold are dictated by the conformation of its fused six-membered (piperidine) and five-membered (pyrrolidine) rings.

Trans-fused Conformation: The trans-fused isomers are conformationally rigid. libretexts.org The two chair conformations of the piperidine (B6355638) ring are "locked" and cannot interconvert via a standard ring-flip without breaking bonds. libretexts.org This rigidity is due to the geometric constraints of the fused system. The trans-decalin system, a carbocyclic analogue, is known to be more stable than its cis counterpart due to the absence of significant steric interactions. youtube.com

Cis-fused Conformation: The cis-fused isomers are more flexible and can undergo conformational inversion (ring-flipping). This inversion converts one chair conformation into another, simultaneously changing the positions of substituents from axial to equatorial and vice versa. However, the two resulting conformers are not energetically equivalent. The stability is influenced by steric clashes, particularly 1,3-diaxial interactions, which occur when a substituent (other than hydrogen) occupies an axial position. willingdoncollege.ac.in The conformer that minimizes these unfavorable steric interactions will be preferentially adopted.

The presence of the nitrogen atoms in the heterocyclic system also influences the conformational equilibrium through effects like the preference of N-substituents for the equatorial position to avoid steric hindrance. acs.orgrsc.org

Separation and Analysis of Stereoisomers (Focus on advanced methods, not basic data)

Distinguishing and quantifying the individual stereoisomers of this compound derivatives is critical. While diastereomers have different physical properties and can sometimes be separated by standard techniques like chromatography, enantiomers are more challenging to separate and analyze. Advanced methods are required for their resolution and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining both relative and absolute stereochemistry. magritek.comnews-medical.net

Analysis of Diastereomers: Diastereomers have distinct NMR spectra, allowing for their identification and quantification by integrating the signals corresponding to each isomer. jeol.com Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining relative stereochemistry. These techniques detect through-space interactions between protons, providing information about their proximity and thus the cis or trans nature of the ring fusion. rsc.orgacs.org

Analysis of Enantiomers: Enantiomers are indistinguishable in a standard NMR experiment. To differentiate them, a chiral environment is created. This is achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). A CDA, such as Mosher's acid, reacts with the enantiomeric mixture to form diastereomers, which then exhibit separate signals in the NMR spectrum. jeol.comwikipedia.org CSAs form transient, non-covalent diastereomeric complexes with the enantiomers, also leading to observable differences in their chemical shifts. researchgate.net

Chiral Chromatography: This is a primary method for the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. This technique is essential for both analytical quantification of enantiomeric excess and for preparative separation to obtain pure enantiomers. researchgate.net

Gas Chromatography (GC): Similar to HPLC, chiral GC employs columns with a CSP, often based on cyclodextrin (B1172386) derivatives, to resolve volatile enantiomers.

Capillary Electrophoresis (CE): Chiral CE is another high-resolution separation technique. A chiral selector, often a cyclodextrin derivative, is added to the background electrolyte. The differential interaction between the enantiomers and the chiral selector as they move through the capillary under an electric field leads to their separation.

Table 2: Advanced Methods for Stereoisomer Analysis

Method Principle Application
2D NMR (NOESY/ROESY) Measures through-space correlations between protons, indicating spatial proximity. rsc.org Determination of relative stereochemistry (cis vs. trans) in fused ring systems.
NMR with Chiral Derivatizing Agents (e.g., Mosher's acid) Covalent reaction of enantiomers with a chiral agent to form diastereomers, which are distinguishable by NMR. jeol.comwikipedia.org Determination of absolute configuration and enantiomeric purity.
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase leads to separation. researchgate.net Analytical determination of enantiomeric excess (ee) and preparative isolation of pure enantiomers.
Chiral Capillary Electrophoresis (CE) Separation based on differential mobility of enantiomers in the presence of a chiral selector in an electric field. High-efficiency enantioseparation, particularly for charged or polar molecules.

Mechanistic Investigations and Computational Chemistry of Octahydro 1h Pyrrolo 3,2 B Pyridine

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

Specific mechanistic studies detailing the synthesis or derivatization of Octahydro-1H-pyrrolo[3,2-b]pyridine, particularly through cascade vinylogous additions, are not prominently featured in current research literature. The synthesis of related pyrrolopyridine systems often involves multi-step sequences, including cyclization reactions to form the bicyclic core. For instance, the synthesis of various substituted 1H-pyrazolo[3,4-b]pyridines, a related isomeric class, has been mechanistically proposed to occur via reactions like the Gould-Jacobs pathway, which involves initial nucleophilic attack followed by cyclization and elimination steps mdpi.com. Similar principles would apply to the formation of the pyrrolo[3,2-b]pyridine core, where a pre-formed pyrrole (B145914) or pyridine (B92270) ring undergoes annelation. The subsequent saturation to the octahydro- form would typically be achieved through catalytic hydrogenation.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural Insights

Table 1: Representative DFT-Calculated Parameters for a Pyrrolopyridine Scaffold (Illustrative) (Note: This data is illustrative of typical DFT outputs for related scaffolds, not specific to this compound)

Parameter Value
C-N Bond Length (Pyrrole Ring) ~1.38 Å
C-C Bond Length (Pyridine Ring) ~1.39 Å
C-N-C Bond Angle (Pyrrole Ring) ~108°

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational landscape of saturated bicyclic systems like this compound is complex due to the flexibility of the fused rings. Molecular modeling and molecular dynamics (MD) simulations are the primary computational methods used to explore these conformations. MD simulations track the atomic movements of a molecule over time, allowing for the identification of stable low-energy conformations and the barriers for transition between them. This type of analysis is critical in drug design, where the conformation of a molecule dictates its ability to bind to a biological target. For example, MD simulations have been used to explore the binding modes of pyrazole derivatives to their target proteins, assessing the stability of the ligand-receptor complex over time researchgate.net. A conformational analysis of this compound would reveal the preferred puckering of the pyrrolidine (B122466) and piperidine (B6355638) rings and the orientation of substituents.

Prediction of Reactivity and Selectivity through Computational Approaches

Computational methods can predict the reactivity and selectivity of molecules. By calculating properties such as molecular electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and atomic charges, chemists can identify sites susceptible to electrophilic or nucleophilic attack. For the aromatic 1H-pyrrolo[2,3-b]pyridine system, electrophilic substitution reactions are known to occur predominantly at the 3-position of the pyrrole ring, a fact that can be rationalized through computational analysis of electron density rsc.org. For the saturated this compound, computational approaches would focus on the reactivity of the nitrogen lone pairs and specific C-H bonds, predicting sites of protonation, alkylation, or oxidation.

Theoretical Basis for Stereochemical Control in Reactions

The synthesis of specific stereoisomers of chiral molecules like this compound requires precise stereochemical control. Computational chemistry provides a theoretical foundation for understanding and predicting this control. By modeling the transition states of key reaction steps, chemists can calculate the activation energies for pathways leading to different stereoisomers. The stereoisomer formed via the lowest energy transition state is typically the major product. This approach has been validated in numerous synthetic campaigns. For derivatives of the related 1H-pyrrolo[3,2-c]pyridine, molecular docking studies—a form of molecular modeling—have been used to understand how molecules interact with chiral biological targets like tubulin, explaining the observed biological activity nih.gov. Theoretical modeling of the hydrogenation of the aromatic 1H-pyrrolo[3,2-b]pyridine precursor could predict which diastereomer of the octahydro- product is favored based on the steric and electronic effects of the catalyst and substrate.

Advanced Analytical Methodologies in Octahydro 1h Pyrrolo 3,2 B Pyridine Research

Chromatographic Techniques for Isolation and Purity Assessment in Complex Mixtures

The isolation and purification of Octahydro-1H-pyrrolo[3,2-b]pyridine from synthesis reaction mixtures are critical steps that rely heavily on chromatographic methods. These techniques separate components based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and purity assessment of pyrrolopyridine derivatives. nih.gov Reversed-phase HPLC, often utilizing a C18 stationary phase, is commonly employed to separate the target compound from starting materials, by-products, and other impurities. nih.gov The selection of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve efficient separation. nih.gov Isomer separation can be particularly challenging, but specialized columns and optimized methods allow for the resolution of structurally similar compounds. rotachrom.comnih.gov

Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, is another powerful technique, particularly for volatile or derivatized heterocyclic amines. nih.govresearchgate.net Derivatization can be necessary to increase the volatility and thermal stability of the analytes for GC analysis. researchgate.net Both HPLC and GC methods are validated to determine key parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ), ensuring reliable purity data. nih.gov

Table 1: Representative Chromatographic Conditions for Purity Analysis of Heterocyclic Amines

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Stationary Phase Octadecylsilyl (C18), end-capped nih.govFused silica (B1680970) capillary column (e.g., DB-5ms)
Mobile Phase/Carrier Gas Acetonitrile/Water with formic acid nih.govHelium
Detector UV/Vis Detector (e.g., at 290 nm) nih.govMass Spectrometer (MS) researchgate.net
Typical Application Purity assessment of reaction products and final compounds. nih.govAnalysis of volatile impurities and derivatized amines. researchgate.net
Key Advantage High versatility for a wide range of polar compounds.High sensitivity and structural information from MS. nih.gov
This table presents typical conditions applicable to the analysis of heterocyclic amines like this compound and its derivatives.

Spectroscopic Approaches for Elucidating Novel Derivative Structures

Once a derivative of this compound is isolated, spectroscopic methods are indispensable for its structural elucidation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this process. youtube.comhyphadiscovery.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. nih.gov

¹³C NMR spectra show the number of non-equivalent carbons in the molecule. nih.gov

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. hyphadiscovery.com

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), provides the exact mass of the molecule, which allows for the determination of its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. hyphadiscovery.com The combination of NMR and HRMS data provides definitive proof of the structure of a newly synthesized derivative. nih.govhyphadiscovery.com

Table 2: Illustrative Spectroscopic Data for a Substituted 1H-pyrrolo[3,2-c]pyridine Derivative

Data TypeObservationInterpretation
¹H NMR (500 MHz, CDCl₃) δ 9.10 (s, 1H), 7.80 (s, 1H), 6.80 (d, J = 3.2 Hz, 1H), 3.95 (s, 3H), 3.91 (s, 6H)Reveals distinct proton environments, including aromatic and methoxy (B1213986) protons, with specific couplings indicating neighbor relationships.
¹³C NMR (126 MHz, CDCl₃) δ 154.07, 149.89, 143.18, 137.58, 102.92, 61.06, 56.44Shows the chemical shifts of unique carbon atoms, corresponding to aromatic, pyrrole (B145914), and methoxy carbons.
HRMS (ESI) [M+H]⁺ calcd for C₂₂H₂₁N₂O₃: 361.1552, found: 361.1556Confirms the elemental composition of the molecule with high accuracy.
Data extracted from a study on 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Compound 10a) and serves as an example of how spectroscopic data is used for structural elucidation of related pyrrolopyridine scaffolds. nih.gov

Methods for Determination of Enantiomeric Purity and Diastereomeric Ratios

The this compound core contains multiple stereocenters, meaning its derivatives can exist as enantiomers and diastereomers. Since different stereoisomers can have vastly different biological activities, methods to determine enantiomeric purity and diastereomeric ratios are crucial. youtube.com

Chiral High-Performance Liquid Chromatography (HPLC) is a direct and widely used method for separating enantiomers. chromatographyonline.comskpharmteco.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. youtube.com The ratio of the peak areas in the resulting chromatogram corresponds directly to the ratio of the enantiomers in the mixture, allowing for the calculation of enantiomeric excess (ee). chromatographyonline.com

NMR Spectroscopy with Chiral Solvating Agents (CSAs) offers an alternative, indirect method. rsc.orgrsc.org In this approach, a chiral solvating agent is added to a solution of the enantiomeric mixture. researchgate.net The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. rsc.org These diastereomeric complexes have slightly different chemical environments, which can lead to separate, distinguishable signals in the NMR spectrum (often ¹H or ¹⁹F NMR). rsc.org The integration of these distinct signals allows for the quantification of each enantiomer and the determination of the enantiomeric purity. rsc.org This method avoids derivatization, which can sometimes be complicated or lead to kinetic resolution. researchgate.net

Table 3: Comparison of Methods for Enantiomeric Purity Determination

MethodPrincipleAdvantagesCommon Application
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. youtube.comDirect analysis, high accuracy, and well-established for a wide range of compounds. chromatographyonline.comskpharmteco.comRoutine quality control and purity certification of chiral compounds. chromatographyonline.com
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes that exhibit distinct signals in the NMR spectrum. rsc.orgresearchgate.netRapid analysis, no need for derivatization, provides structural information simultaneously. rsc.orgresearchgate.netAnalysis of chiral substrates like carboxylic acids, alcohols, and amines. rsc.org
This table summarizes and compares two primary techniques for determining the enantiomeric purity of chiral molecules like derivatives of this compound.

Synthetic Utility and Future Research Directions of Octahydro 1h Pyrrolo 3,2 B Pyridine

Utilization as a Versatile Synthon in Diverse Chemical Synthesis

Octahydro-1H-pyrrolo[3,2-b]pyridine and its isomers serve as crucial building blocks in the synthesis of a variety of complex molecules, particularly those with pharmaceutical applications. The specific stereochemistry of these synthons is often critical for their intended biological activity.

One of the most notable applications of an isomer, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is as a key intermediate in the synthesis of Moxifloxacin. google.com Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a range of bacterial infections. google.com The synthesis of this intermediate is challenging due to the presence of two chiral centers, both requiring the S configuration for the desired biological activity of the final product. google.com

The pyrrolo[3,2-c]pyridine core, a related structural motif, is also a valuable synthon. For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed and synthesized as potent inhibitors of the colchicine-binding site on tubulin, demonstrating significant anticancer activities. nih.gov The rigid scaffold of 1H-pyrrolo[3,2-c]pyridine is used to lock the bioactive conformation of molecules, enhancing their antiproliferative effects. nih.gov

Furthermore, derivatives of octahydro-1H-pyrrolo[2,3-c]pyridine and octahydro-1H-pyrrolo[3,2-c]pyridine, particularly those bearing carboxyl or ester functional groups, are considered important intermediates in the development of new drugs for inflammatory diseases due to their rigid tricyclic structure. google.com

Exploration of Novel Synthetic Pathways for Accessing Diverse Derivatives

The development of efficient and stereoselective synthetic routes to this compound and its isomers is an active area of research. Traditional methods often involve multiple steps and challenging purifications.

A novel synthesis for (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine has been reported that includes the recovery and reuse of the chiral auxiliary, naproxen. researchgate.netasianpubs.org This approach also explores alternative stereoselective reduction procedures to establish the desired chirality. researchgate.netasianpubs.org Another method involves the stereoselective synthesis starting from pyridine-2,3-dicarboxylic acid anhydride (B1165640) and benzylamine, followed by a series of reductions and an optical resolution step. google.com

For the related 1H-pyrrolo[3,2-c]pyridine scaffold, a detailed synthetic method has been described for producing 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.gov This multi-step synthesis starts from commercially available 2-bromo-5-methylpyridine (B20793) and proceeds through several key intermediates. nih.gov

Researchers are also exploring one-pot syntheses and multicomponent reactions to improve efficiency. For example, a one-pot method for preparing substituted pyrrolo[3,4-b]pyridine-4,5-diones has been developed. beilstein-journals.org Additionally, various synthetic routes for 1H-pyrrolo[2,3-b]pyridines have been investigated, including modifications of the Madelung and Fischer indole (B1671886) syntheses. rsc.org

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to reduce environmental impact and improve safety and efficiency.

One key area of focus is the use of enzymatic reactions. For instance, the optical resolution of a racemic intermediate in the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine can be achieved through enzymatic hydrolysis using a lipase (B570770), such as Candida antarctica lipase B (CALB). google.com This enzymatic approach offers high stereoselectivity under mild conditions, avoiding the need for harsh chemicals.

Another green chemistry strategy is the development of solvent-free or solvent-minimized reaction conditions. Mechanochemical techniques, such as manual grinding and vortex mixing, have been successfully applied to the synthesis of related heterocyclic compounds like 2-phenylimidazo[1,2-α]pyridine, offering a safe, energy-efficient, and solvent-free method. researchgate.net While not yet specifically reported for this compound, these methods hold promise for future applications.

Furthermore, the development of catalytic methods, including the use of transition metal catalysts for cross-coupling reactions, can lead to more atom-economical and efficient syntheses of pyrrolopyridine derivatives. nih.gov The recovery and reuse of chiral auxiliaries, as demonstrated in a novel synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, also contribute to a greener process. asianpubs.org

Integration of Automated Synthesis and High-Throughput Experimentation in Discovery Efforts

The integration of automated synthesis and high-throughput experimentation (HTE) is accelerating the discovery and optimization of synthetic routes for this compound and its derivatives. These technologies enable the rapid screening of a large number of reaction conditions and the synthesis of compound libraries for biological evaluation.

Automated continuous flow synthesis has been successfully employed for the modular synthesis of spirocyclic tetrahydronaphthyridines, which share structural similarities with the pyrrolopyridine framework. nih.gov This approach allows for the rapid and efficient production of a range of analogues from readily available starting materials. nih.gov The principles of automated flow chemistry could be adapted for the synthesis of this compound derivatives, enabling faster exploration of the chemical space.

Solid-phase synthesis is another powerful technique for the high-throughput production of heterocyclic compounds. This method involves attaching a starting material to a solid support and then carrying out a series of reactions to build the desired molecule before cleaving it from the resin. This approach is well-suited for the generation of libraries of pyrrolopyridinone derivatives for screening purposes.

High-throughput screening of reaction conditions, including catalysts, solvents, and temperatures, can be used to quickly identify optimal parameters for the synthesis of this compound and its analogues. This approach, combined with automated synthesis platforms, can significantly shorten the time required for methods development and the production of novel compounds.

Computational Design and Synthesis of Functionalized this compound Scaffolds

Computational chemistry plays an increasingly vital role in the design of novel functionalized this compound scaffolds with desired properties. Molecular modeling and in silico screening techniques allow for the rational design of new molecules and the prediction of their biological activity before they are synthesized in the lab.

The scaffold concept is central to computational and medicinal chemistry, where core structures of molecules are systematically analyzed and modified. scienceopen.com Computational methods can be used to design and evaluate new scaffolds based on the this compound core, exploring different substitution patterns and their potential impact on binding to biological targets.

For example, in the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R), computational docking was used to guide the design of novel pyrrolo[2,3-d]pyrimidine analogs. mdpi.com This scaffold-hopping approach, combined with molecular hybridization, aimed to replace the core structure of a known inhibitor with a different scaffold while maintaining or improving its binding affinity. mdpi.com Similar computational strategies can be applied to the design of this compound derivatives targeting a wide range of biological targets.

Furthermore, computational tools can be used to predict the physicochemical properties and metabolic stability of designed molecules, helping to prioritize candidates for synthesis. mdpi.com This in silico pre-screening can save significant time and resources in the drug discovery process. The combination of computational design with efficient synthetic methodologies provides a powerful platform for the discovery of new functionalized this compound scaffolds with potential therapeutic applications.

Q & A

Q. What are the key synthetic routes for preparing Octahydro-1H-pyrrolo[3,2-B]pyridine and its derivatives?

The synthesis often involves multi-step strategies, including:

  • Cyano-to-pyrrolidine conversion : A one-step method for efficient conversion of cyano groups to pyrrolidine structures using mild reaction conditions (e.g., NaH, TsCl in THF at 0°C to rt) .
  • Cross-coupling reactions : Boronic acid derivatives (e.g., 3,4-dimethoxyphenylboronic acid) are coupled with intermediates using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH at 105°C .
  • Stereochemical control : Use of chiral catalysts or resolving agents to isolate enantiomers like (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine, which requires inert storage conditions (2–8°C, dark) .

Q. How should researchers characterize this compound derivatives?

Key analytical methods include:

  • NMR spectroscopy : Assign stereochemistry using ¹H/¹³C NMR, particularly for distinguishing fused bicyclic systems.
  • HPLC with UV detection : Monitor purity (>98% by HPLC) using reverse-phase columns (C18) and acetonitrile/water gradients .
  • Mass spectrometry : Confirm molecular weight (e.g., 126.20 g/mol for the base compound) via ESI-MS .

Q. What are the optimal storage and handling protocols for this compound?

  • Storage : Keep under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent oxidation .
  • Hazard mitigation : Use fume hoods for handling due to irritant properties (H315, H319) and avoid prolonged skin contact .

Advanced Research Questions

Q. How can structural modifications enhance pharmacological activity?

  • Rigid tricyclic systems : Introduce substituents like carboxyl or ester groups to improve binding to targets (e.g., GluN2B receptors). For example, 3,5-disubstituted derivatives show enhanced selectivity .
  • Fluorination : Adding fluorine at strategic positions (e.g., C6 or C7) improves metabolic stability and brain penetration in neuroactive compounds .
  • Sigma ligand design : Derivatives with benzyl or aryl groups at R1/R2 positions exhibit high affinity for sigma receptors (patent EP 21382195) .

Q. What methodologies address contradictions in synthetic yield data?

  • Reaction optimization : Screen solvents (e.g., THF vs. dioxane) and catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to resolve discrepancies in cross-coupling yields .
  • Scale-up adjustments : For cyano conversion, replace NaH with milder bases (e.g., KOtBu) to reduce side reactions observed at >1 mmol scales .

Q. How are this compound derivatives used in neuropharmacology?

  • GluN2B negative allosteric modulators : Optimize substituents (e.g., trifluoromethyl groups) to reduce off-target effects (e.g., hERG binding) while maintaining blood-brain barrier penetration .
  • Dopamine D4 receptor imaging : Radiolabeled derivatives (e.g., ¹⁸F-substituted analogs) are synthesized via nucleophilic substitution for PET imaging .

Q. What strategies improve regioselectivity in functionalization?

  • Directed ortho-metalation : Use directing groups (e.g., Boc-protected amines) to selectively functionalize C3 or C5 positions .
  • Protecting group tactics : Temporary protection of reactive NH groups with tert-butyloxycarbonyl (Boc) prevents undesired side reactions during alkylation .

Q. How do stereochemical variations impact biological activity?

  • Enantiomer-specific effects : (4aR,7aR)-configured derivatives show 10-fold higher affinity for sigma receptors compared to (4aS,7aS) isomers .
  • Conformational studies : X-ray crystallography of hydrochloride salts reveals how chair vs. boat conformations influence receptor binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.